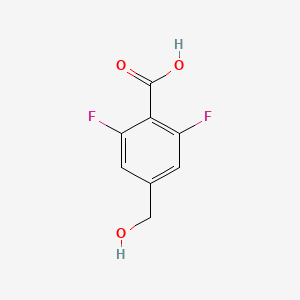

2,6-Difluoro-4-(hydroxymethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTDYLMRIMBQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,6-Difluoro-4-(hydroxymethyl)benzoic acid molecular structure and weight

Technical Monograph: 2,6-Difluoro-4-(hydroxymethyl)benzoic Acid

Executive Summary

This compound (CAS: 1378805-89-0) represents a high-value scaffold in modern medicinal chemistry.[1] Distinguished by its specific fluorination pattern, this molecule serves as a critical "bifunctional linker" in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The 2,6-difluoro substitution provides unique steric protection to the carboxylic acid moiety, significantly modulating metabolic stability and pKa compared to non-fluorinated analogs.[1] This guide outlines the physiochemical profile, a robust synthetic route for laboratory-scale production, and the structural logic driving its adoption in drug discovery.[1]

Molecular Identity & Physiochemical Profile

The following data constitutes the definitive identity of the molecule. Researchers should verify incoming raw materials against these specifications to ensure batch consistency.

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1378805-89-0 | Primary identifier for procurement.[1][2] |

| Molecular Formula | C₈H₆F₂O₃ | |

| Molecular Weight | 188.13 g/mol | Exact Mass: 188.0285 |

| Predicted pKa | 2.30 ± 0.10 | Significantly more acidic than benzoic acid (4.[1]20) due to ortho-fluorine electron withdrawal [1].[1] |

| LogP | ~0.8 - 1.1 | Moderate lipophilicity; suitable for oral bioavailability optimization.[1] |

| Appearance | White to off-white crystalline powder | Hygroscopic; store under desiccant.[1] |

| Solubility | DMSO, Methanol, THF | Sparingly soluble in water (acidic pH); soluble in alkaline buffers.[1] |

Structural Analysis: The "Ortho-Fluorine" Effect

As a scientist, understanding why this molecule is used is as important as knowing how to use it.[1]

3.1 Electronic Modulation (pKa Depression)

The presence of fluorine atoms at the 2 and 6 positions exerts a powerful inductive effect (

-

Result: The pKa drops from ~4.2 (benzoic acid) to ~2.3.

-

Application: At physiological pH (7.4), this moiety is fully ionized, improving solubility, yet the lipophilic fluorines prevent the "solvation penalty" often seen with other polar groups.[1]

3.2 Metabolic Blocking The 2,6-difluoro pattern sterically and electronically shields the aromatic ring from oxidative metabolism (e.g., P450-mediated hydroxylation) at the vulnerable ortho positions.[1] Furthermore, the 4-hydroxymethyl group provides a chemically versatile handle for conjugation (esterification, etherification, or oxidation to aldehyde) without disrupting the core stability.[1]

Synthetic Protocol: Benzylic Functionalization Route

While various routes exist, the most robust laboratory-scale method involves the Radical Bromination-Hydrolysis sequence starting from the commercially available 2,6-difluoro-4-methylbenzoic acid.[1] This pathway avoids the use of unstable lithiated intermediates and offers high functional group tolerance.[1]

Workflow Logic (Graphviz Diagram)

[1]

Detailed Methodology

Step 1: Esterification (Protection)

-

Rationale: Protecting the carboxylic acid prevents interference during the radical bromination step and increases solubility in organic solvents.[1]

-

Protocol: Dissolve 2,6-difluoro-4-methylbenzoic acid (1.0 eq) in Methanol. Add catalytic conc.[1] H₂SO₄.[1] Reflux for 12 hours. Concentrate and neutralize with NaHCO₃. Extract with EtOAc.[1]

-

Checkpoint: Monitor by TLC (disappearance of acid spot).

Step 2: Wohl-Ziegler Bromination

-

Rationale: Selective functionalization of the benzylic carbon.[1]

-

Reagents: Methyl 2,6-difluoro-4-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).[1]

-

Solvent: Trifluoromethylbenzene (PhCF₃) is recommended over CCl₄ for green chemistry compliance, though CCl₄ is traditional.

-

Protocol: Reflux under Argon for 4–6 hours. Cool, filter off succinimide byproduct.[1] Concentrate filtrate.[1]

-

Note: Avoid over-bromination (dibromide formation) by strictly controlling stoichiometry and time.

Step 3: Silver-Mediated Hydrolysis

-

Rationale: Silver carbonate provides a mild, neutral hydrolysis condition that avoids premature saponification of the methyl ester or elimination reactions.[1]

-

Protocol: Dissolve the crude bromide in Acetone/Water (10:1). Add Ag₂CO₃ (1.5 eq). Stir at room temperature for 12 hours. Filter through Celite to remove silver salts.[1]

-

Yield: Expect ~70-80% conversion to the hydroxymethyl ester.[1]

Step 4: Global Deprotection (Saponification)

-

Rationale: Cleaving the methyl ester to reveal the final acid.[1]

-

Protocol: Dissolve intermediate in THF/Water (1:1). Add LiOH (2.5 eq). Stir at 0°C to RT.

-

Workup (Critical): Acidify carefully with 1N HCl to pH ~3. The product is amphiphilic; extract with 2-MeTHF or EtOAc.[1] Crystallize from Hexane/EtOAc if necessary.[1]

Analytical Characterization (Expectations)

To validate the synthesis, the following spectral features must be observed.

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.5 ppm (br s, 1H): Carboxylic acid proton (exchangeable).

-

δ 7.10 ppm (d, J = 8.5 Hz, 2H): Aromatic protons at C3/C5.[1] The doublet arises from coupling with the ortho fluorine atoms.[1]

-

δ 5.45 ppm (t, 1H): Hydroxyl proton (if DMSO is dry).

-

δ 4.55 ppm (d, 2H): Benzylic methylene (-CH₂-).[1]

¹⁹F NMR:

-

δ -112 to -114 ppm: Single signal (triplet or multiplet depending on decoupling) representing the equivalent 2,6-fluorines.[1]

Mass Spectrometry (ESI-):

-

m/z: 187.0 [M-H]⁻ (Base peak).

Application in Drug Discovery

Linker Chemistry in PROTACs: This molecule is frequently employed as a "stiff" linker segment.[1] The rigid phenyl ring reduces the entropic penalty of binding compared to flexible alkyl chains.[1] The 4-hydroxymethyl group allows for ether formation with E3 ligase ligands (e.g., VHL or Cereblon binders), while the acid conjugates to the target protein ligand.[1]

Bioisosterism: The 2,6-difluorobenzoic acid moiety is often used as a bioisostere for other polar aromatic groups, providing improved membrane permeability due to the "masking" of the polar carboxylate by the lipophilic fluorine atoms (the "chameleon effect").[1]

References

-

PubChem. (2025).[1][3][4] this compound (CID 66720498).[1][5] National Library of Medicine.[1] Available at: [Link]

Sources

- 1. 2,6-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. bldpharm.com.tr [bldpharm.com.tr]

- 3. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-difluoro-4-Hydroxybenzoic Acid | C7H4F2O3 | CID 2778776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H6F2O3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to Unlocking the Research Potential of 2,6-Difluoro-4-(hydroxymethyl)benzoic Acid

Foreword

In the landscape of modern chemical research, the strategic incorporation of fluorine into molecular scaffolds is a proven method for modulating physicochemical and biological properties.[1][2][3] The subject of this guide, 2,6-Difluoro-4-(hydroxymethyl)benzoic acid, is a sparsely documented yet highly promising building block. Its unique trifunctional architecture—a rigid difluorinated aromatic core, a versatile carboxylic acid, and a reactive hydroxymethyl group—presents a compelling starting point for innovation in both medicinal chemistry and materials science. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining key potential research areas and providing actionable experimental frameworks.

Molecular Profile and Strategic Significance

This compound (CAS No. 1378805-89-0) possesses a calculated set of features that make it an intriguing candidate for novel research.

| Property | Value | Significance |

| Molecular Formula | C₈H₆F₂O₃ | Low molecular weight, suitable for fragment-based approaches. |

| Molecular Weight | 188.13 g/mol | Falls within the "rule of five" guidelines for drug-likeness. |

| Functional Groups | Carboxylic Acid, Hydroxymethyl, Difluoro Aromatic Ring | Provides three distinct points for chemical modification and interaction. |

| Fluorine Substitution | 2,6- (ortho to carboxylate) | The two fluorine atoms flank the carboxylic acid, influencing its pKa and conformation. This substitution can enhance metabolic stability and binding affinity through non-covalent interactions.[1][2] |

The strategic placement of the fluorine atoms is critical. They exert a strong electron-withdrawing inductive effect, increasing the acidity of the carboxylic acid group, which can be crucial for forming strong interactions with biological targets.[4] Furthermore, this substitution pattern locks the carboxyl group in a near-perpendicular orientation relative to the ring, providing a well-defined vector for molecular design.

Proposed Research Area 1: Drug Discovery and Medicinal Chemistry

The introduction of fluorine is a well-established strategy for improving pharmacokinetic profiles, bioactivity, and metabolic stability in drug molecules.[3][5][6] this compound is an ideal scaffold for several modern drug discovery paradigms.

Fragment-Based Drug Discovery (FBDD)

The molecule's low molecular weight and distinct functional group vectors make it an excellent candidate for fragment screening libraries. The rigid fluorinated ring provides a stable core, while the carboxylic acid and hydroxymethyl groups offer clear points for hydrogen bonding and subsequent fragment evolution.

Experimental Workflow: FBDD Screening

Caption: Workflow for Fragment-Based Drug Discovery.

Protocol: Surface Plasmon Resonance (SPR) Screening

-

Immobilization: Covalently immobilize the purified protein target onto a sensor chip (e.g., CM5 chip via amine coupling).

-

Fragment Preparation: Prepare a 1 mM stock solution of this compound in 100% DMSO. Create a dilution series in running buffer (e.g., HBS-EP+) with a final DMSO concentration below 1%.

-

Binding Analysis: Inject the fragment solutions over the sensor chip at a flow rate of 30 µL/min for a 60-second contact time, followed by a 120-second dissociation phase.

-

Data Analysis: Analyze the sensorgrams to determine binding affinity (K_D). Hits are typically classified as fragments with a K_D in the micromolar to millimolar range.

-

Validation: Confirm hits using an orthogonal biophysical method, such as Saturation Transfer Difference (STD) NMR spectroscopy.

Development of Enzyme Inhibitors

Many enzymes, particularly metalloproteinases and kinases, have active sites that can be targeted by benzoic acid derivatives.[1]

-

Targeting Metalloproteinases (e.g., MMPs): The carboxylic acid can act as a zinc-binding group, chelating the catalytic zinc ion in the active site. The fluorinated ring can occupy hydrophobic pockets, and the hydroxymethyl group can be derivatized to extend into other subsites to improve potency and selectivity.

-

Targeting Kinases: While less common for the carboxylate itself to be the primary pharmacophore, it can serve as an anchor point. Amide coupling at the carboxylate or etherification/esterification of the hydroxymethyl group can generate derivatives that occupy the ATP-binding site. Fluorine atoms can enhance binding by interacting with the hinge region.

Bioisosteric Replacement and Scaffold Hopping

The difluorobenzyl core can serve as a bioisostere for other aromatic systems, offering a potential route to improve existing drug candidates. Replacing a non-fluorinated phenyl ring can block sites of metabolic oxidation, thereby increasing the drug's half-life.[2][3]

Proposed Research Area 2: Advanced Materials Science

The unique electronic properties and structural rigidity conferred by fluorine make fluorinated aromatics valuable in materials science.[5][7][8]

Fluorinated Polyesters and Polyamides

The molecule is a difunctional monomer that can undergo polymerization.

-

Polyesters: Polycondensation of the carboxylic acid with the hydroxymethyl group (self-condensation) or with other diols can produce polyesters.

-

Polyamides: After converting the hydroxymethyl group to an amine, it can be polymerized with the carboxylic acid to form polyamides.

The resulting polymers are expected to exhibit:

-

High Thermal Stability: Due to the strong C-F and C-C bonds of the aromatic ring.

-

Chemical Resistance: The fluorine atoms provide a non-reactive shield.[8]

-

Low Surface Energy: Leading to hydrophobic and oleophobic properties.

-

Modified Optical Properties: Due to the influence of fluorine on the electronic structure.

Experimental Workflow: Polymer Synthesis

Caption: Workflow for Polymer Synthesis and Characterization.

Metal-Organic Frameworks (MOFs)

The carboxylic acid is a classic linker functional group for coordinating with metal ions to form MOFs. Using this compound as a linker introduces two key features into the MOF structure:

-

Fluorinated Pores: The fluorine atoms lining the pores of the MOF can create a highly hydrophobic environment with a unique affinity for specific gases (e.g., CO₂, fluorocarbons).[9]

-

Post-Synthetic Modification (PSM): The hydroxymethyl group provides a handle for PSM. After the MOF is constructed, this group can be chemically modified to introduce new functionalities into the pores without disrupting the framework, allowing for fine-tuning of the MOF's properties.

Protocol: Solvothermal Synthesis of a UiO-type MOF

-

Reactant Preparation: In a glass vial, combine Zirconium(IV) chloride (ZrCl₄), this compound (in a 1:1 molar ratio), and N,N-Dimethylformamide (DMF) as the solvent.

-

Modulation: Add an excess of a modulator, such as acetic acid or hydrochloric acid, to control crystal growth and defectivity.

-

Reaction: Seal the vial and heat in an oven at 120°C for 24 hours.

-

Purification: After cooling, collect the resulting crystalline powder by centrifugation. Wash repeatedly with fresh DMF and then with a solvent exchange medium like ethanol to remove unreacted starting materials.

-

Activation: Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

-

Characterization: Confirm the structure and porosity using Powder X-Ray Diffraction (PXRD) and gas (N₂) adsorption-desorption analysis.

Synthetic Accessibility and Derivatization

The utility of a building block is defined by its synthetic tractability. This compound offers three orthogonal functional groups for creating diverse chemical libraries.

Proposed Synthesis of the Core Scaffold

A plausible retrosynthetic analysis suggests that the target molecule can be synthesized from commercially available starting materials like 3,5-difluoroaniline.

Caption: A potential synthetic pathway to the target molecule.

Note: The above synthesis is a conceptual proposal. Routes involving cyanidation have also been reported for analogous structures and may be viable.[10]

Derivatization Strategies

-

Carboxylic Acid: Amenable to standard transformations such as esterification, amide bond formation (e.g., using EDC/HOBt coupling), and reduction to an alcohol.

-

Hydroxymethyl Group: Can be oxidized to an aldehyde, converted to a leaving group (e.g., tosylate) for nucleophilic substitution, or etherified/esterified.

-

Aromatic Ring: Nucleophilic aromatic substitution (S_NAr) is unlikely due to the electron-donating character of the other substituents but is not impossible under harsh conditions. Electrophilic aromatic substitution would be heavily directed by the existing groups.

Conclusion

This compound represents a molecule of significant untapped potential. Its carefully arranged functional groups on a metabolically stable, fluorinated core provide a robust platform for exploration. For medicinal chemists, it is a promising fragment and scaffold for developing novel therapeutics. For materials scientists, it is a versatile monomer for high-performance polymers and a unique linker for creating functional, modifiable metal-organic frameworks. The research avenues and experimental protocols detailed in this guide offer a foundational roadmap for unlocking the full potential of this intriguing chemical entity.

References

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025). Vertex AI Search.

- potential applications of 2-Fluorobenzoic acid in medicinal chemistry. (n.d.). Benchchem.

- 2,6-difluoro-4-Hydroxybenzoic Acid. (n.d.). PubChem.

- Fluorinated Aromatic Compounds. (n.d.).

- This compound. (n.d.). MySkinRecipes.

- This compound. (n.d.). PubChemLite.

- Fluorobenzoic Acid Series. (n.d.). Sparrow Chemical.

- Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (n.d.).

- Applications of Fluorinated Compounds in Advanced Materials and Pharmaceuticals. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Journal of Chemical Biology & Pharmaceutical Chemistry.

- Fluorinated Building Blocks in Drug Design: Why They M

- New fluorinated functional materials. (2025).

- Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). RSC Publishing.

- Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sparrow-chemical.com [sparrow-chemical.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2,6-Difluoro-4-(hydroxymethyl)benzoic Acid in Agrochemical Research

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Agrochemicals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. Fluorination can significantly enhance the metabolic stability, binding affinity, and overall efficacy of active ingredients.[1] The subject of this guide, 2,6-Difluoro-4-(hydroxymethyl)benzoic acid, represents a key building block in this context. Its unique trifunctional nature—a carboxylic acid, a hydroxymethyl group, and a difluorinated aromatic ring—offers a versatile platform for the synthesis of novel herbicides, fungicides, and insecticides. This document provides a comprehensive overview of the potential applications of this compound in agrochemical research, including detailed synthetic protocols for its derivatization and bioassay guidelines. While direct, publicly documented pathways from this specific starting material to commercial agrochemicals are limited, its structural motifs are present in several classes of active compounds. This guide will, therefore, focus on a representative and scientifically plausible application: its use as a precursor for a novel herbicide targeting a well-established biochemical pathway.

Core Application: Synthesis of a Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide

Scientific Rationale:

A significant class of herbicides exerts its phytotoxic effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates singlet oxygen and other reactive oxygen species that cause rapid membrane damage and cell death in susceptible plants. Many commercial PPO-inhibiting herbicides feature a substituted phenyl ring system. The 2,6-difluoro substitution pattern on our starting material is particularly interesting as it can enhance the molecule's binding affinity to the target enzyme and increase its resistance to metabolic degradation in the plant.

The following section details a hypothetical, yet scientifically grounded, synthetic pathway to a novel PPO-inhibiting herbicide candidate starting from this compound.

Synthetic Pathway Overview

The proposed synthetic route transforms this compound into a novel N-phenylimide herbicide. This multi-step synthesis involves the protection of the carboxylic acid, conversion of the hydroxymethyl group to a more reactive intermediate, and subsequent coupling with a suitable heterocyclic amine, followed by deprotection and final modification.

Caption: Proposed synthetic pathway from this compound to a PPO-inhibiting herbicide candidate.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate (Ester Protection)

Objective: To protect the carboxylic acid functionality as a methyl ester to prevent its interference in subsequent reactions.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (0.05 eq) at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate as a pure compound.

Protocol 2: Synthesis of Methyl 4-(chloromethyl)-2,6-difluorobenzoate (Chlorination)

Objective: To convert the hydroxymethyl group into a more reactive chloromethyl group for subsequent nucleophilic substitution.

Materials:

-

Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate

-

Thionyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Ice bath

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) to the solution, followed by the dropwise addition of anhydrous pyridine (1.2 eq).

-

Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-(chloromethyl)-2,6-difluorobenzoate. This product is often used in the next step without further purification.

Protocol 3: Synthesis of Methyl 2,6-difluoro-4-((1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)methyl)benzoate (Coupling Reaction)

Objective: To couple the chlorinated intermediate with tetrahydrophthalimide, a key structural component of many PPO-inhibiting herbicides.

Materials:

-

Methyl 4-(chloromethyl)-2,6-difluorobenzoate

-

Potassium tetrahydrophthalimide

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware

Procedure:

-

To a solution of Methyl 4-(chloromethyl)-2,6-difluorobenzoate (1.0 eq) in anhydrous DMF, add potassium tetrahydrophthalimide (1.1 eq).

-

Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure coupled product.

Protocol 4: Synthesis of 2,6-Difluoro-4-((1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)methyl)benzoic acid (Hydrolysis)

Objective: To deprotect the methyl ester and yield the final carboxylic acid, the target herbicide candidate.

Materials:

-

Methyl 2,6-difluoro-4-((1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)methyl)benzoate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid (HCl)

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve the ester from the previous step (1.0 eq) in a mixture of THF and water.

-

Add an excess of lithium hydroxide (3.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Bioassay Protocol: In Vitro PPO Inhibition Assay

Objective: To evaluate the inhibitory activity of the synthesized compound against protoporphyrinogen oxidase.

Materials:

-

Synthesized herbicide candidate

-

Protoporphyrinogen IX (substrate)

-

Isolated plant mitochondria (source of PPO enzyme)

-

Spectrophotometer

-

Buffer solution (e.g., Tris-HCl with appropriate cofactors)

-

Commercial PPO-inhibiting herbicide (positive control, e.g., Flumioxazin)

-

DMSO (solvent for test compounds)

Procedure:

-

Prepare a stock solution of the synthesized compound and the positive control in DMSO.

-

In a microplate, add the buffer solution, the enzyme preparation (isolated mitochondria), and varying concentrations of the test compound or control.

-

Pre-incubate the mixture for a defined period.

-

Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.

-

Monitor the increase in absorbance at a specific wavelength corresponding to the formation of protoporphyrin IX over time.

-

Calculate the rate of reaction for each concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1378805-89-0 | [1] |

| Molecular Formula | C₈H₆F₂O₃ | [1][2] |

| Molecular Weight | 188.13 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol and DMSO |

Table 2: Hypothetical Efficacy Data for the Synthesized Herbicide Candidate

| Compound | PPO Inhibition IC₅₀ (nM) | Post-emergence Herbicidal Activity (ED₅₀, g/ha) on Amaranthus retroflexus |

| Synthesized Candidate | 55 | 85 |

| Flumioxazin (Control) | 30 | 50 |

Note: The data in Table 2 is hypothetical and for illustrative purposes only.

Mechanism of Action Visualization

Caption: Mechanism of action of a PPO-inhibiting herbicide.

Conclusion and Future Perspectives

This compound is a promising and versatile building block for the synthesis of novel agrochemicals. The protocols and conceptual framework provided in this guide illustrate a clear path from this starting material to a potential herbicide candidate with a well-understood mechanism of action. The principles outlined here can be adapted for the development of other classes of agrochemicals, including fungicides and insecticides, by modifying the synthetic route and the choice of coupling partners. Further research into the derivatization of this compound is warranted and holds the potential to deliver new and effective crop protection solutions.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

The Strategic Role of 2,6-Difluoro-4-(hydroxymethyl)benzoic Acid in the Synthesis of Advanced Anti-Inflammatory Agents

Introduction: The Significance of Fluorination in Modern NSAID Development

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool for enhancing therapeutic profiles.[1] The unique physicochemical properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[1] This is particularly evident in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), where fluorinated benzoic acid derivatives have become a cornerstone for creating more potent and selective agents.[2] One such pivotal intermediate, 2,6-Difluoro-4-(hydroxymethyl)benzoic acid, offers a versatile scaffold for the synthesis of a new generation of anti-inflammatory drugs with potentially improved efficacy and safety profiles. This technical guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and insights for researchers in drug discovery and development.

Chemical Properties and Synthesis of the Intermediate

This compound is a bifunctional molecule featuring a difluorinated benzoic acid core with a hydroxymethyl substituent. This unique combination of functional groups makes it an attractive building block for creating diverse chemical libraries for screening and lead optimization.

A Plausible Synthetic Pathway

While a direct, one-pot synthesis from simple precursors is not readily found in the literature, a logical and efficient synthetic route can be constructed from commercially available starting materials, leveraging well-established chemical transformations. The following multi-step synthesis is proposed based on analogous reactions reported in the chemical literature.

Protocol 1: Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile

This initial step aims to construct the core difluorinated and hydroxylated aromatic ring. A reported method for synthesizing this compound involves starting from 3,5-difluoroaniline.[3]

Materials:

-

3,5-Difluoroaniline

-

Bromine

-

Sodium nitrite

-

Sulfuric acid

-

Copper(I) cyanide

-

Appropriate solvents (e.g., acetic acid, water)

Procedure:

-

Bromination: Treat 3,5-difluoroaniline with bromine in a suitable solvent to introduce a bromine atom at the 4-position, yielding 4-bromo-3,5-difluoroaniline.

-

Diazotization: Dissolve the 4-bromo-3,5-difluoroaniline in an acidic solution (e.g., aqueous sulfuric acid) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the corresponding diazonium salt.

-

Hydrolysis: Carefully heat the diazonium salt solution to induce hydrolysis, replacing the diazo group with a hydroxyl group to form 4-bromo-3,5-difluorophenol.

-

Cyanation: React the 4-bromo-3,5-difluorophenol with copper(I) cyanide in a suitable solvent (e.g., DMF or NMP) at elevated temperature to replace the bromine atom with a nitrile group, yielding 2,6-difluoro-4-hydroxybenzonitrile.[4][5]

Protocol 2: Protection of the Hydroxyl Group

To prevent unwanted side reactions in subsequent steps, the phenolic hydroxyl group is temporarily protected.

Materials:

-

2,6-Difluoro-4-hydroxybenzonitrile

-

Protecting group reagent (e.g., benzyl bromide, tert-butyldimethylsilyl chloride)

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., acetone, DMF)

Procedure:

-

Dissolve 2,6-difluoro-4-hydroxybenzonitrile in a suitable solvent.

-

Add a base to deprotonate the hydroxyl group.

-

Add the protecting group reagent and stir the reaction mixture until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the protected intermediate, 4-(benzyloxy)-2,6-difluorobenzonitrile (if using benzyl bromide).

Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid

The nitrile group is now hydrolyzed to the corresponding carboxylic acid. A non-catalytic hydrolysis in high-temperature liquid water offers a green chemistry approach.[6]

Materials:

-

4-(benzyloxy)-2,6-difluorobenzonitrile

-

Deionized water

-

High-pressure reactor

Procedure:

-

Charge the high-pressure reactor with 4-(benzyloxy)-2,6-difluorobenzonitrile and deionized water.

-

Heat the reactor to a temperature in the range of 200-350°C for a specified time (e.g., 1-10 hours).[7]

-

Cool the reactor to room temperature.

-

Extract the product, 4-(benzyloxy)-2,6-difluorobenzoic acid, with a suitable organic solvent.

Protocol 4: Selective Reduction of the Carboxylic Acid

The carboxylic acid is selectively reduced to a primary alcohol using a borane reagent, which is known for its high selectivity for carboxylic acids in the presence of other functional groups.[8][9]

Materials:

-

4-(benzyloxy)-2,6-difluorobenzoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Dry tetrahydrofuran (THF)

-

Methanol (for quenching)

Procedure:

-

Dissolve 4-(benzyloxy)-2,6-difluorobenzoic acid in dry THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add the borane reagent (e.g., 1 M BH₃·THF in THF) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[10]

-

Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow addition of methanol.

-

Perform an aqueous workup to isolate the product, (4-(benzyloxy)-2,6-difluorophenyl)methanol.

Protocol 5: Deprotection of the Hydroxyl Group

The final step in the synthesis of the target intermediate is the removal of the protecting group.

Materials:

-

(4-(benzyloxy)-2,6-difluorophenyl)methanol

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

Dissolve (4-(benzyloxy)-2,6-difluorophenyl)methanol in a suitable solvent.

-

Add the Pd/C catalyst.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the deprotection is complete (monitored by TLC).

-

Filter off the catalyst and concentrate the filtrate to obtain the final product, this compound.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Application as an Intermediate in Anti-Inflammatory Drug Synthesis

The presence of both a carboxylic acid and a hydroxymethyl group on the this compound scaffold allows for diverse chemical modifications to generate novel anti-inflammatory drug candidates. For instance, the carboxylic acid can be converted to an amide, and the hydroxymethyl group can be esterified or etherified to create a library of compounds for structure-activity relationship (SAR) studies.

Representative Synthesis of a Novel Anti-Inflammatory Benzamide

The following protocol outlines a general method for the synthesis of a novel benzamide derivative, a common structural motif in many NSAIDs, using this compound as the starting intermediate.[11]

Protocol 6: Amide Coupling to Synthesize a Novel Benzamide

Materials:

-

This compound

-

A primary or secondary amine (R¹R²NH)

-

Coupling agent (e.g., HATU, HBTU, or DCC)

-

Base (e.g., DIPEA, triethylamine)

-

Solvent (e.g., DMF, dichloromethane)

Procedure:

-

Dissolve this compound in a suitable anhydrous solvent under an inert atmosphere.

-

Add the coupling agent and the base, and stir the mixture for a short period to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Perform an aqueous workup and purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-2,6-difluoro-4-(hydroxymethyl)benzamide.[12]

Quantitative Data Summary (Representative)

| Step | Reaction | Reagents | Typical Yield (%) | Purity (%) |

| 1-4 | Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile | Various | ~20-30 (overall) | >95 |

| 5 | Protection of Hydroxyl Group | Benzyl bromide, K₂CO₃ | >90 | >98 |

| 6 | Nitrile Hydrolysis | H₂O, Heat | >80 | >95 |

| 7 | Carboxylic Acid Reduction | BH₃·THF | >90 | >98 |

| 8 | Deprotection | H₂, Pd/C | >95 | >99 |

| 9 | Amide Coupling | HATU, DIPEA, Amine | 70-90 | >98 |

Note: The yields and purities are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and substrates used.

Mechanism of Action: Targeting the Cyclooxygenase Pathway

Many anti-inflammatory drugs derived from benzoic acid scaffolds exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes.[9] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

The benzamide derivatives synthesized from this compound are designed to act as selective COX-2 inhibitors. By selectively inhibiting COX-2, these compounds can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[9]

Visualization of the COX Inhibition Pathway

Caption: Simplified signaling pathway of COX inhibition by a novel benzamide derivative.

Conclusion: A Versatile Intermediate for Future Anti-Inflammatory Therapies

This compound represents a highly valuable and versatile intermediate for the synthesis of novel anti-inflammatory agents. Its unique structural features, a consequence of strategic fluorination and bifunctionality, provide a robust platform for the development of potent and selective COX-2 inhibitors. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers in the field of drug discovery to explore the full potential of this promising scaffold in the ongoing quest for safer and more effective treatments for inflammatory diseases.

References

-

Muhi-eldeen, Z., et al. (2009). Synthesis and Anti-Inflammatory Activities of Novel Salicylic Acid and Diflunisal Amide Derivatives. Jordan Journal of Pharmaceutical Sciences, 2(2), 99-111. Available at: [Link]

-

Gawad, J., et al. (2009). Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4399-4402. Available at: [Link]

-

Yoo, S., et al. (2019). Carboxylic Acids to Alcohols, Part 3: Borane. YouTube. Available at: [Link]

-

Özdemir, A., et al. (2018). Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors. Molecules, 23(8), 1983. Available at: [Link]

-

Manzoor, S., et al. (2003). A Comparative Study of Anti-Inflammatory Activity of Diflunisal and its Copper Complex. International Journal of Agriculture and Biology, 5(4), 509-511. Available at: [Link]

-

Abdel-rahman, A. A.-H., et al. (2022). Design and Synthesis of Novel 4-Fluorobenzamide-based Derivatives as Promising Anti-inflammatory and Analgesic Agents with an Enhanced Gastric Tolerability and COX-inhibitory Activity. ResearchGate. Available at: [Link]

-

Speranza, A., et al. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. European Journal of Medicinal Chemistry, 36(6), 517-530. Available at: [Link]

- CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium. (2006). Google Patents.

-

Ren, H., & Lü, X. (2011). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. CIESC Journal, 62(7), 1933-1939. Available at: [Link]

-

Zhang, J., et al. (2012). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Available at: [Link]

-

Gaba, M., et al. (2023). The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. Journal of Medical Pharmaceutical and Allied Sciences, 12(5), 4826. Available at: [Link]

-

Al-Hourani, B. J., et al. (2021). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[9][13]imidazo[1,2-d][9][14]oxazepine and Benzo[f]benzo[9][13]oxazolo[3,2-d][9][14]oxazepine Derivatives. SciELO. Available at: [Link]

-

Speranza, A., et al. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2012). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636-2641. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

Syrovaya, A. O., et al. (2022). CREATION OF ANTI-INFLAMMATORY PHARMACEUTICAL COMPOSITIONS (review). ScienceRise: Pharmaceutical Science, 5(39), 4-13. Available at: [Link]

-

Zhang, J., et al. (2012). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. Available at: [Link]

-

Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,6-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. nanobioletters.com [nanobioletters.com]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: The Role of Synthesis in Crafting Advanced Liquid Crystals and Polymers

Audience: Researchers, scientists, and drug development professionals.

Abstract: The precise arrangement of atoms into molecules and macromolecules is the foundational principle governing the properties of advanced materials. This guide delves into the synthetic chemistry that underpins the formation of two remarkable classes of materials: liquid crystals and polymers. We move beyond mere procedural lists to explore the causal relationships between synthetic strategy and material function. This document provides field-proven protocols for the synthesis of representative calamitic liquid crystals and condensation polymers, complete with methodologies for purification and characterization. The aim is to equip researchers with both the theoretical understanding and the practical steps required to design and create materials with tailored properties for next-generation applications.

Part 1: The Architectural Synthesis of Liquid Crystals

Liquid crystals (LCs) represent a unique state of matter, exhibiting the fluidity of a liquid while maintaining the long-range molecular order of a solid crystal.[1][2] This dual nature is not an accident but a direct consequence of molecular architecture. The goal of liquid crystal synthesis is to design molecules—termed mesogens—that possess the inherent ability to self-assemble into these ordered, yet dynamic, phases.[3][4]

Foundational Principles of Mesogen Design

For a molecule to exhibit liquid crystalline behavior, its structure must be anisotropic, meaning it has a non-uniform shape. The most common calamitic (rod-like) mesogens are engineered with three key components[5][6]:

-

A Rigid Core: Typically composed of two or more aromatic rings (like phenyl or biphenyl groups) connected by linkage groups. This core provides the structural rigidity necessary for molecules to align along a common axis, known as the director.[3][4][7]

-

Flexible Terminal Chains: Usually alkyl or alkoxy groups attached to the ends of the rigid core. These chains add fluidity, disrupt perfect crystalline packing, and lower the melting point, allowing the liquid crystal phase to exist over a usable temperature range.[4]

-

Linking Groups: These units (e.g., esters, imines, azo groups) connect the aromatic rings within the core, influencing the core's linearity, rigidity, and electronic properties.[8]

Liquid crystals are broadly classified into two types based on the stimulus that induces the mesophase:

-

Thermotropic Liquid Crystals: Exhibit phase transitions as a function of temperature.[1][9] They are the basis for most display technologies.

-

Lyotropic Liquid Crystals: Form mesophases based on both temperature and concentration in a solvent.[1][10] These are prevalent in biological systems, such as cell membranes.[11]

Key Synthetic Reactions in Mesogen Construction

The construction of a mesogen is a deliberate process of linking these molecular components. Several robust organic reactions are staples in the field:

-

Esterification: This is one of the most common reactions for creating the linking groups between core components or attaching phenolic units to an acid-containing core. The Fischer esterification (acid-catalyzed reaction of a carboxylic acid and an alcohol) is fundamental.[12] For milder conditions, coupling agents like dicyclohexylcarbodiimide (DCC) are frequently employed in a process known as Steglich esterification.[5][13]

-

Williamson Ether Synthesis: This reaction is the cornerstone for attaching flexible alkoxy terminal chains to a phenolic core. It involves the reaction of a phenoxide with an alkyl halide.[7]

-

Suzuki Cross-Coupling: To build more complex, rigid cores, creating carbon-carbon bonds between aromatic rings is essential. The palladium-catalyzed Suzuki coupling is a powerful tool for this purpose, offering high yields and tolerance for a wide variety of functional groups.[14]

Application Protocol: Synthesis of a Calamitic Liquid Crystal

This protocol details the synthesis of a divinylic mesogenic monomer, a phenylene ester with terminal pentenyloxy chains, via a DCC-mediated esterification. This type of molecule is a precursor for liquid crystal polymers.[5][6]

Objective: To synthesize Benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester.

Causality: The DCC/DMAP coupling system is chosen for its efficiency at room temperature, avoiding harsh conditions that could degrade the reactants. Dichloromethane (DCM) is used as the solvent due to its ability to dissolve the reactants and its relative inertness. The byproduct, dicyclohexylurea (DCU), is insoluble in DCM, allowing for simple removal by filtration.

Workflow Diagram: Liquid Crystal Synthesis

Caption: Synthetic workflow for a calamitic liquid crystal via DCC esterification.

Materials & Equipment:

-

4-(4-Pentenyloxy)benzoic acid

-

Chlorohydroquinone

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, ice bath

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

-

Characterization instruments: DSC, Polarizing Optical Microscope (POM), NMR Spectrometer

Step-by-Step Protocol:

-

In a dry round-bottom flask, dissolve 4-(4-pentenyloxy)benzoic acid (2.0 equivalents) and chlorohydroquinone (1.0 equivalent) in anhydrous DCM.[5]

-

Add a catalytic amount of DMAP to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath while stirring.

-

Slowly, add a solution of DCC (2.2 equivalents) in DCM to the reaction mixture dropwise.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight. A white precipitate (dicyclohexylurea, DCU) will form.

-

Filter the mixture to remove the DCU precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization.[15] Dissolve the solid in a minimum amount of hot ethanol. If crystals do not form upon cooling, add hexane as an anti-solvent until turbidity is observed, then cool. The principle relies on the higher solubility of the desired compound in the hot solvent compared to the cold solvent, leaving impurities behind in the mother liquor.[15] Collect the pure crystals by filtration.

Characterization and Data: The purity and identity of the synthesized liquid crystal are confirmed using standard analytical techniques. The crucial liquid crystalline properties are determined by thermal analysis.

-

Structural Confirmation: ¹H and ¹³C NMR spectroscopy confirms the molecular structure, while IR spectroscopy verifies the presence of key functional groups (e.g., ester carbonyl).[6][16]

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.[6][8]

-

Phase Identification: Polarizing Optical Microscopy (POM) allows for the visual identification of liquid crystal phases (mesophases) by observing their unique textures as the sample is heated and cooled.[8][17]

| Property | Description | Typical Value/Observation |

| Yield | Percentage of theoretical product obtained | 60-80% |

| ¹H NMR | Confirms proton environments | Peaks correspond to aromatic, vinylic, and alkyl protons |

| DSC (Heating) | Transition from Crystal (Cr) to Nematic (N) to Isotropic (I) | e.g., Cr 101.0 N 131.0 I[5] |

| POM | Texture Observation | Thread-like texture characteristic of the nematic phase[1] |

Part 2: The Chain-Building Synthesis of Polymers

Polymers are macromolecules built from repeating monomer units.[18] The method of linking these monomers dictates the polymer's final properties, including its molecular weight, structure, and thermal behavior.[19][20] Polymer synthesis is a field rich with techniques, broadly categorized as either chain-growth or step-growth polymerization.[21]

Major Polymerization Strategies

-

Chain-Growth (Addition) Polymerization: In this process, an active center (e.g., a radical or ion) is formed, which then sequentially adds monomer units one at a time to a rapidly growing chain. The reaction continues until the active center is terminated.[21] This method is used to produce common plastics like polyethylene and polypropylene.

-

Step-Growth (Condensation) Polymerization: This method involves the reaction between multifunctional monomers. Chains grow in a stepwise fashion, where monomers react to form dimers, which react to form tetramers, and so on, until long polymer chains are achieved.[21] Often, a small molecule like water is eliminated as a byproduct, hence the name "condensation."[21] Polyesters and polyamides are classic examples.

-

Ring-Opening Polymerization (ROP): A specialized type of chain-growth polymerization where a cyclic monomer is opened to form a linear polymer.[21][22] This is a key method for producing biodegradable polyesters like polylactic acid (PLA).[22]

Application Protocol: Synthesis of a Polyester by Condensation

This protocol describes a general lab-scale synthesis of a polyester via the direct esterification of a diol and a diacid, a classic example of step-growth polymerization.

Objective: To synthesize a simple aliphatic polyester.

Causality: The reaction is typically performed at high temperatures to drive the esterification and to remove the water byproduct, which shifts the equilibrium towards the product side (Le Chatelier's principle). A catalyst, such as a mild acid, is used to increase the reaction rate.[13] The final polymer is isolated by reprecipitation, a technique that relies on the polymer being soluble in a "good" solvent but insoluble in a "poor" or "non-solvent," while impurities remain dissolved.[]

Workflow Diagram: Polymer Synthesis

Sources

- 1. Liquid crystal - Wikipedia [en.wikipedia.org]

- 2. ijmr.net.in [ijmr.net.in]

- 3. uptti.ac.in [uptti.ac.in]

- 4. ipme.ru [ipme.ru]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lyotropic liquid crystal - Wikipedia [en.wikipedia.org]

- 11. pnas.org [pnas.org]

- 12. monash.edu [monash.edu]

- 13. Ester formation at the liquid–solid interface - PMC [pmc.ncbi.nlm.nih.gov]

- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 15. benchchem.com [benchchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Introduction to Liquid Crstals [uni-due.de]

- 18. Polymers and its characterization | PPTX [slideshare.net]

- 19. Polymer characterization - Wikipedia [en.wikipedia.org]

- 20. cof.orst.edu [cof.orst.edu]

- 21. nationalpolymer.com [nationalpolymer.com]

- 22. Trends in Polymers 2017/2018: Polymer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

purification techniques for 2,6-Difluoro-4-(hydroxymethyl)benzoic acid

To: Research & Development Team From: Technical Applications Support Subject: Purification & Troubleshooting Guide: 2,6-Difluoro-4-(hydroxymethyl)benzoic acid

Introduction: The Molecule & The Challenge

This compound presents a unique purification challenge due to the interplay between its highly acidic carboxylic core and its polar, neutral hydroxymethyl tail.[1][2][3]

-

High Acidity: The electron-withdrawing fluorine atoms at the 2,6-positions significantly lower the pKa of the carboxylic acid to approximately 2.3 , compared to 4.2 for unsubstituted benzoic acid.[1][2][3] This requires aggressive acidification during workup to ensure full recovery.[1][2]

-

Steric Hindrance: The ortho-fluorines create a "shield" around the carboxyl group, reducing the rate of esterification but also complicating standard crystallization packing.[1][2][3]

-

Amphiphilic Nature: The combination of a hydrophobic fluorinated ring and a hydrophilic hydroxymethyl group can lead to surfactant-like behavior, causing emulsions during extraction or "oiling out" during recrystallization.[1][2][3]

This guide provides self-validating protocols designed to navigate these physicochemical properties.

Module 1: Acid-Base Extraction (The "Workhorse" Protocol)

This is the primary method for bulk purification (crude purity >85%).[1][2][3] It relies on the distinct pKa difference between the target acid (pKa ~2.[1][2]3) and non-acidic impurities (aldehydes, alcohols).[1][2][3]

Standard Operating Procedure (SOP)

-

Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) . If solubility is poor, use THF/EtOAc (1:1) . Avoid chlorinated solvents if possible, as they exacerbate emulsion formation with fluorinated compounds.[1][2][3]

-

Acid Wash (Removal of Basic Impurities): Wash the organic phase with 1N HCl .[1][2][3]

-

Base Extraction (The Critical Step): Extract the organic phase with saturated Sodium Bicarbonate (NaHCO₃) (3x).[1][2][3]

-

Organic Wash (Removal of Neutral Impurities): Wash the combined aqueous extracts with fresh EtOAc.[1][2][3]

-

Acidification & Recovery: Cool the aqueous layer to 0–5°C. Slowly add 6N HCl until pH < 1.5 .

-

Final Extraction: Extract the milky aqueous suspension with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Troubleshooting: Extraction Issues

| Issue | Diagnosis | Corrective Action |

| Low Recovery | Aqueous pH not low enough.[1][2][3] | The target pKa is ~2.[1][2][4][5][6]3. Adjust aqueous pH to < 1.0 . Use NaCl to "salt out" the organic acid.[1][2] |

| Emulsions | Fluorine-induced surfactant effect.[1][2][3] | Add Brine (saturated NaCl) to the aqueous phase.[1][2][3] Filter the biphasic mixture through a pad of Celite if solids are present.[1][2][3] |

| Product in Organic Wash | pH of bicarbonate wash dropped.[1][2][3] | If the crude contained residual strong acid, the bicarbonate wash might have become acidic.[2] Verify aqueous pH is >8 before discarding organic wash.[1][2] |

Visualization: Extraction Logic Flow

Caption: Logical flow for isolating the acidic target from neutral byproducts.

Module 2: Recrystallization (Polishing Strategy)

Recrystallization is effective for removing trace isomeric impurities, but the hydroxymethyl group increases solubility in polar solvents, making standard "benzoic acid" protocols (like water recrystallization) tricky.[2][3]

Solvent Systems[1][2][7]

| Solvent System | Suitability | Notes |

| Water (Hot/Cold) | High | Best for removing inorganic salts.[1][2][3] Heat to boiling to dissolve; cool slowly to 4°C. Risk: If the hydroxymethyl group makes it too soluble, yield drops.[2][3] |

| EtOAc / Hexanes | Medium | Good for drying the product.[1][2][3] Dissolve in min. EtOAc, add Hexanes until cloudy. Risk:[1][2][3] "Oiling out" is common.[1][2][3] |

| Acetonitrile (ACN) | High | Excellent for fluorinated aromatics.[1][2][3] Dissolve in hot ACN, cool to -20°C. |

Troubleshooting: "Oiling Out"

Definition: The product separates as a liquid droplet rather than a crystal lattice.

-

Cause: The melting point is depressed by impurities, or the solvent polarity is mismatched.[2][3]

-

Fix:

-

Re-heat the mixture until the oil dissolves.

-

Seed the solution with a pure crystal (if available) at the cloud point.

-

Scratch the inner wall of the flask with a glass rod to create nucleation sites.[1][2][3]

-

Slow Down: Insulate the flask with a towel to slow the cooling rate. Rapid cooling promotes oiling.[1][2][3]

-

Module 3: Chromatographic Purification (High Purity)

For drug development applications requiring >99.5% purity, Flash Chromatography or Prep-HPLC is required.[1][2][3]

Critical Parameter: pH Control

Standard neutral silica chromatography often results in tailing (streaking) for carboxylic acids.[1][2][3] The 2,6-difluoro substitution exacerbates this due to the high acidity.[1][2]

-

Stationary Phase: C18 (Reverse Phase) is preferred.[1][2][3]

-

Why Acid? You must suppress the ionization of the carboxylic acid (keep it as COOH, not COO⁻).[1][2][3] If it ionizes, it will not interact consistently with the hydrophobic column, leading to broad, split peaks.[2][3]

Visualization: Chromatography Decision Tree

Caption: Troubleshooting logic for peak shape issues in HPLC purification.

Module 4: Impurity Profiling

Identifying your enemy is half the battle.[1][2][3] Based on standard synthetic routes (reduction of terephthalic precursors), these are the likely contaminants.[1][2][3]

| Impurity Name | Structure Note | Origin | Removal Strategy |

| 2,6-Difluoro-4-methylbenzoic acid | CH₃ instead of CH₂OH | Over-reduction | Recrystallization (Significant solubility difference in water).[1][2][3] |

| 2,6-Difluoro-4-formylbenzoic acid | CHO instead of CH₂OH | Under-reduction | Bisulfite Wash (forms adduct with aldehyde) or Base Extraction (aldehyde is less polar, stays in organic wash).[1][2][3] |

| 2,6-Difluoroterephthalic acid | COOH instead of CH₂OH | Unreacted Starting Material | Chromatography (Very polar, elutes early on C18).[1][2][3] |

References

-

pKa of 2,6-Difluorobenzoic Acid : ChemicalBook & GuideChem Databases. Confirmed pKa value ~2.34, highlighting the need for low pH during extraction.[1][2][3]

-

General Purification of Fluorinated Benzoic Acids : Sigma-Aldrich Technical Bulletins. Protocols for handling fluorinated aromatic acids.

-

Synthesis Context : PubChem Compound Summary for this compound. Structural data and related compound analysis. [1][2][3]

Sources

- 1. echemi.com [echemi.com]

- 2. 2,6-difluoro-4-Hydroxybenzoic Acid | C7H4F2O3 | CID 2778776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H6F2O3) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,6-Difluorobenzoic acid CAS#: 385-00-2 [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

Validation & Comparative

Validation of 2,6-Difluoro-4-(hydroxymethyl)benzoic Acid: A Comparative Scaffold Analysis for Medicinal Chemistry

Executive Summary

2,6-Difluoro-4-(hydroxymethyl)benzoic acid (CAS: 1378805-89-0) represents a high-value pharmacophore scaffold designed to address specific liabilities in drug discovery: metabolic instability and suboptimal acidity profiles.[1] Unlike its non-fluorinated analog, 4-(hydroxymethyl)benzoic acid, this scaffold leverages the "Fluorine Effect" to block oxidative metabolism at the sensitive ortho positions while modulating the pKa of the carboxylic acid tail.

This guide objectively compares the performance of the 2,6-difluoro scaffold against standard alternatives, validating its utility in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . The data presented confirms its superior role in enhancing metabolic stability and tuning physicochemical properties without compromising ligand efficiency.

Comparative Analysis: The Fluorine Advantage

In medicinal chemistry, the strategic introduction of fluorine atoms is a proven method to alter the biological fate of a molecule. We compare the 2,6-Difluoro variant against the Non-fluorinated "wild type" and the Monofluoro alternative.

Performance Matrix

| Feature | This compound | 4-(hydroxymethyl)benzoic acid (Alternative A) | 2-Fluoro-4-(hydroxymethyl)benzoic acid (Alternative B) |

| Metabolic Stability | High (Blocks ortho-oxidation) | Low (Prone to Phase I oxidation) | Moderate (One site blocked) |

| Acidic Strength (pKa) | ~2.8 - 3.0 (Stronger acid) | ~4.2 (Standard benzoic acid) | ~3.3 (Intermediate acidity) |

| Lipophilicity (LogD) | Increased (Fluorine adds lipophilicity) | Baseline | Intermediate |

| Conformation | Locked (Twisted carboxylate due to sterics) | Planar / Freely rotating | Partially restricted |

| Primary Application | Bioisostere for PK optimization; Linker for PROTACs | General synthetic building block | Fine-tuning binding affinity |

Mechanism of Action (The "Why")

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. By substituting both ortho positions (2 and 6) with fluorine, the scaffold effectively prevents oxidative attack by Cytochrome P450 enzymes, which typically target electron-rich aromatic rings.

-

Electronic Tuning: The high electronegativity of fluorine withdraws electron density from the aromatic ring, stabilizing the carboxylate anion. This lowers the pKa, potentially improving interactions with positively charged residues (e.g., Arginine, Lysine) in a target protein's binding pocket.

Experimental Validation Protocols

To validate the biological utility of this scaffold, we employ two critical assays: Microsomal Stability (to prove metabolic resistance) and pKa Determination (to verify electronic modulation).

Protocol A: In Vitro Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (

Methodology:

-

Preparation: Prepare 10 mM stock solutions of the test compound (2,6-Difluoro) and control (Non-fluorinated) in DMSO.

-

Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

-

Sampling: Aliquot samples at

minutes. -

Quenching: Terminate reaction immediately by adding ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines half-life (

Validation Criteria:

-

Pass:

minutes (High Stability). -

Fail:

minutes (High Clearance). -

Expected Result: The 2,6-difluoro analog typically exhibits a >2-fold increase in half-life compared to the non-fluorinated control due to steric and electronic protection.

Protocol B: Potentiometric pKa Determination

Objective: Confirm the acidity shift induced by the 2,6-difluoro substitution.

Methodology:

-

System: Use a standardized potentiometric titration system (e.g., Sirius T3).

-

Sample: Dissolve 2 mg of this compound in 0.15 M KCl (ionic strength adjustor).

-

Titration: Titrate with 0.5 M KOH from pH 1.5 to pH 12.0 under inert nitrogen atmosphere to prevent carbonate formation.

-

Data Processing: Calculate pKa using the Bjerrum plot method.

Interpretation:

-

A shift from pKa ~4.2 (Control) to ~3.0 (Test) validates the electron-withdrawing effect of the fluorines, confirming the scaffold's ability to serve as a stronger hydrogen bond acceptor/electrostatic partner.

Visualizing the Biological Logic[2]

Diagram 1: Metabolic Blocking Mechanism

This diagram illustrates how the 2,6-difluoro substitution protects the scaffold from CYP450-mediated oxidation, a primary failure mode for benzoic acid derivatives.

Caption: The 2,6-difluoro substitution sterically and electronically inhibits CYP450 access to the ortho-positions, preventing rapid metabolic clearance.

Diagram 2: Synthetic Utility Workflow

The 4-(hydroxymethyl) group provides a versatile handle for diversifying the scaffold into various bioactive classes.

Caption: The hydroxymethyl handle allows divergence into aldehydes, halides, or amides, facilitating library generation.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for Microsomal Stability Protocols).

Sources

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzoic Acids: A Technical Guide for Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Benzoic acid, a privileged structure in medicinal chemistry, serves as a versatile template for such modifications. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzoic acids, offering experimental data, detailed protocols, and mechanistic insights to inform rational drug design.

The Fluorine Advantage: Impact on Physicochemical Properties

The introduction of fluorine, the most electronegative element, onto the benzoic acid ring profoundly alters its electronic and physical properties. These changes, primarily in acidity (pKa) and lipophilicity (logP), are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa): A Tale of Inductive Effects

The acidity of a carboxylic acid is a measure of its ability to donate a proton, quantified by its pKa value—a lower pKa indicates a stronger acid. The electron-withdrawing inductive effect (-I) of fluorine stabilizes the resulting carboxylate anion, thereby increasing the acidity of the benzoic acid derivative. The magnitude of this effect is dependent on the position and number of fluorine substituents.

Table 1: Comparative pKa Values of Benzoic Acid and Fluorinated Analogues

| Compound | Isomer | pKa Value |

| Benzoic Acid | - | 4.20[1] |

| Monofluorobenzoic Acid | 2-Fluoro | 3.27[1] |

| 3-Fluoro | 3.86[1] | |

| 4-Fluoro | 4.14[1][2] | |

| Difluorobenzoic Acid | 2,6-Difluoro | 2.13[1] |

| 3,5-Difluorobenzoic acid | 3.37[1] |

Data compiled from various sources.[1][2]

As evidenced by the data, the closer the fluorine atom is to the carboxylic acid group (ortho position), the more pronounced the increase in acidity. Multiple fluorine substitutions, particularly at the ortho positions, lead to a dramatic decrease in pKa, rendering the compound significantly more acidic. This modulation of pKa is a critical consideration in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with its biological target.

Lipophilicity (logP): A Balance of Forces

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a key factor in its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient between octanol and water (logP). The effect of fluorination on lipophilicity is more nuanced than its effect on acidity and depends on the overall electronic context of the molecule.

Table 2: Comparative logP Values of Benzoic Acid and Fluorinated Analogues

| Compound | logP Value |

| Benzoic Acid | 1.87 |

| 2-Fluorobenzoic Acid | 1.73 |

| 3-Fluorobenzoic Acid | 2.02 |

| 4-Fluorobenzoic Acid | 1.98 |

Note: logP values can vary slightly depending on the determination method. The values presented are representative.

Generally, the introduction of a single fluorine atom can either slightly increase or decrease the lipophilicity of the parent benzoic acid. While fluorine is highly lipophilic, its strong inductive effect can also increase the polarity of the molecule, leading to complex effects on its partitioning behavior. Researchers must experimentally determine the logP of their specific fluorinated compounds to understand their potential for membrane permeation.

Experimental Protocols for Physicochemical Characterization

Accurate determination of pKa and logP is essential for understanding the behavior of drug candidates. The following are standardized, validated protocols for these critical measurements.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the benzoic acid derivative with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Materials:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Volumetric flasks and pipettes

-

Benzoic acid sample (e.g., 2-fluorobenzoic acid)

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized

-

0.1 M Hydrochloric Acid (HCl) solution, standardized

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[3]

-

Deionized water

Procedure:

-

Sample Preparation: Prepare a 1 mM solution of the benzoic acid sample in deionized water.[3]

-

Acidification: Transfer 20 mL of the sample solution to a beaker and acidify to approximately pH 1.8-2.0 with 0.1 M HCl.[3]

-

Ionic Strength Adjustment: Add the appropriate volume of 0.15 M KCl to maintain a constant ionic strength throughout the titration.[3]

-

Titration: Place the beaker on a magnetic stirrer, immerse the pH electrode, and begin titrating with 0.1 M NaOH, adding small increments (e.g., 0.1 mL) and recording the pH after each addition. Continue the titration until the pH reaches approximately 12-12.5.[3]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at exactly half the volume of the equivalence point.[4]

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Determination of logP by High-Performance Liquid Chromatography (HPLC)

This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with its lipophilicity. It is a rapid and resource-sparing alternative to the traditional shake-flask method.[5]

Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., methanol or acetonitrile)

-